

Computational Modeling of (Butan-2-yl)(2-phenylethyl)amine Receptor Interaction

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Compound of Interest

Compound Name: (Butan-2-yl)(2-phenylethyl)amine

CAS No.: 24068-20-0

Cat. No.: B433966

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Executive Summary

This guide provides a rigorous computational framework for modeling the interaction between **(Butan-2-yl)(2-phenylethyl)amine** (also known as N-sec-butylphenethylamine) and its primary G-Protein Coupled Receptor (GPCR) targets. While phenethylamines are promiscuous, this guide focuses on the Trace Amine-Associated Receptor 1 (TAAR1) as the primary pharmacological target, with secondary consideration for 5-HT_{2A} receptors.

The molecule features a secondary amine and a chiral sec-butyl tail. These structural motifs necessitate a modeling strategy that prioritizes protonation state verification, stereochemical discrimination (

vs.

isomers), and induced-fit docking to accommodate the steric bulk of the butyl group within the orthosteric binding pocket.

Part 1: Molecular Parametrization & Stereochemical Setup

The accuracy of any receptor-ligand simulation begins with the quantum mechanical (QM) treatment of the ligand. Force field parameters cannot simply be "guessed" for the flexible sec-butyl chain.

Stereochemical Enumeration

(Butan-2-yl)(2-phenylethyl)amine contains a chiral center at the C2 position of the butyl chain. You must model both enantiomers to determine stereoselectivity.

- Isomer A: (

)-N-(butan-2-yl)-2-phenylethan-1-amine
- Isomer B: (

)-N-(butan-2-yl)-2-phenylethan-1-amine

Protonation State Calculation

At physiological pH (7.4), the secondary amine is predominantly protonated (charge). This proton is the critical "anchor" for GPCR binding.

- Protocol: Use Epik (Schrödinger) or Jaguar pKa prediction.
- Requirement: Ensure the nitrogen is protonated. Neutral amines will fail to form the essential salt bridge with the conserved Aspartate residue (Asp3.32) in the receptor.^{[1][2]}

QM Geometry Optimization

Do not rely on standard molecular mechanics force fields (like OPLS3e) for the initial geometry. The flexible alkyl chain requires DFT optimization to find the global minimum.

- Theory Level: DFT B3LYP/6-31G**
- Solvation: Poisson-Boltzmann (water phase)
- Output: Restrained Electrostatic Potential (RESP) charges.

Part 2: Target Identification & Receptor Preparation

Since high-resolution crystal structures for human TAAR1 (hTAAR1) are limited compared to -adrenergic receptors, we utilize a hybrid Homology/AlphaFold approach.

Structural Source Selection

- Primary Source: AlphaFold Protein Structure Database (UniProt: Q96RJ0 for hTAAR1).
- Refinement: The AlphaFold model often predicts transmembrane (TM) helices well but fails at the extracellular loops (ECL2). ECL2 often acts as a "lid" for the binding pocket.

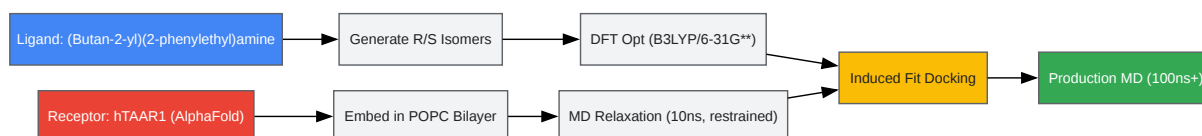
The "Membrane-First" Approach

GPCRs are unstable in vacuum. You must embed the receptor in a lipid bilayer before any relaxation.

- Lipid Type: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine).
- Water Model: TIP3P.
- Ion Concentration: 0.15 M NaCl (neutralizing).

Workflow Visualization

The following diagram outlines the critical path from ligand setup to simulation initiation.



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Figure 1: Computational workflow for GPCR-ligand modeling. Note the parallel processing of ligand QM and receptor membrane embedding.

Part 3: Molecular Docking Protocols

Standard rigid-receptor docking will likely fail for this molecule because the sec-butyl group is bulky. The receptor side chains (specifically Phe195 and Trp264 in TAAR1) must rotate to accommodate the hydrophobic tail.

The Canonical Interaction (The "Ionic Lock")

All aminergic GPCRs bind ligands via a salt bridge between the protonated amine of the ligand and a conserved Aspartate on Transmembrane Helix 3 (TM3).

- Residue: Asp103 (in hTAAR1 numbering) / Asp3.32 (Ballesteros-Weinstein numbering).
- Constraint: You must define a hydrogen bond constraint (distance < 3.0 Å) between the ligand Nitrogen and the Asp103 Carboxylate oxygen.

Induced Fit Docking (IFD) Protocol

- Grid Generation: Center grid on Asp103. Box size: 20 Å.
- Initial Glide/Vina Docking: Softened potential (Van der Waals radii scaled by 0.5) to allow minor clashes.
- Prime Refinement: Refine residues within 5 Å of the ligand pose. This allows the aromatic cage (Trp264, Phe195) to reorient for pi-stacking.
- Scoring: Rank by Glide Score (XP) or Vina Affinity (kcal/mol).

Part 4: Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD simulations are required to verify if the sec-butyl group destabilizes the binding pocket over time.

Simulation Setup

- Software: GROMACS 2023 or AMBER22.
- Force Field:

- Protein: CHARMM36m or ff19SB.
- Ligand: CGenFF or GAFF2.
- Ensemble: NPT (Constant Pressure/Temperature).
- Thermostat: Nose-Hoover (310 K).
- Barostat: Parrinello-Rahman (1 bar).

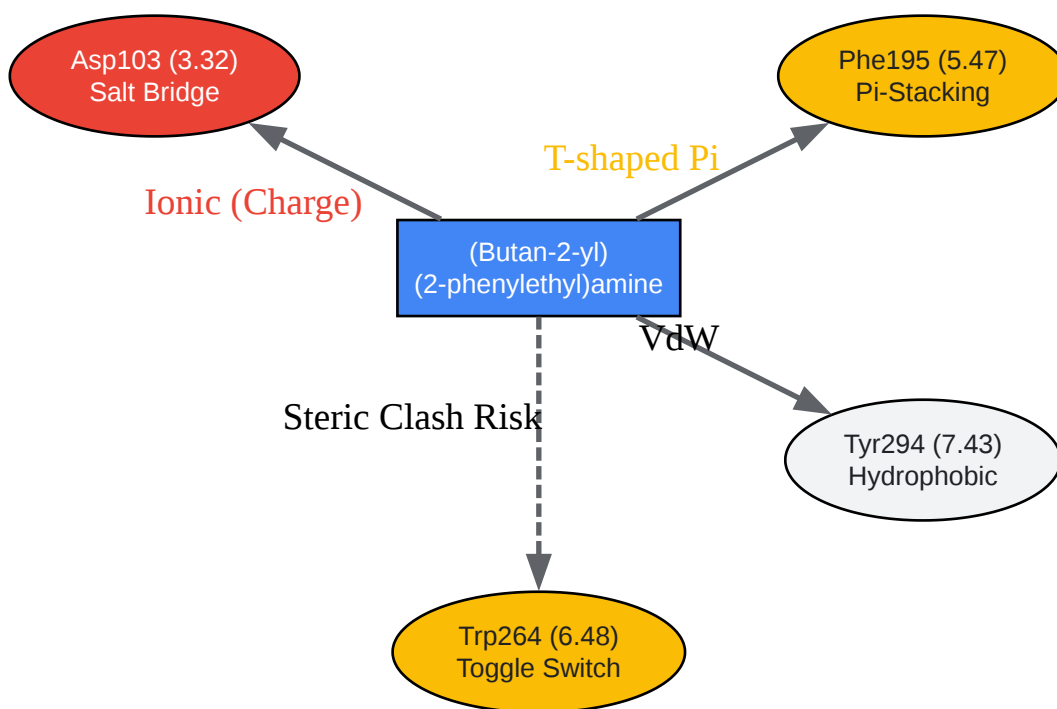
Trajectory Analysis Metrics

Summarize your post-processing using the following metrics table.

Metric	Purpose	Success Criteria
RMSD (Ligand)	Stability check	< 2.5 Å deviation from docked pose
H-Bond Occupancy	Salt bridge strength	Asp103 interaction exists > 80% of time
RMSF (Residue)	Induced fit flexibility	High fluctuation in ECL2 is acceptable; TM helices must be stable
Gyration Radius	Ligand compactness	Constant value (no unfolding/extension)

Binding Pocket Interaction Map

The following diagram visualizes the specific residue interactions you must monitor during the trajectory.



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Figure 2: Interaction map for hTAAR1. The "Toggle Switch" (Trp264) is sensitive to the bulk of the sec-butyl group.

Part 5: Binding Free Energy Calculation (MM/GBSA)

To rigorously differentiate between the

and

isomers, perform an MM/GBSA (Molecular Mechanics / Generalized Born Surface Area) calculation on the MD trajectory frames.

Equation:

- Extraction: Extract 100 frames from the last 20ns of the stable trajectory.
- Outcome: The isomer with the more negative
(typically by > 2 kcal/mol) is the likely bioactive enantiomer.

References

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